molecular formula C31H30N4O5S2 B2689325 ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate CAS No. 536706-65-7

ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2689325
CAS No.: 536706-65-7
M. Wt: 602.72
InChI Key: FVHBRJMZRXBJRE-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclohepta[b]thiophene core fused with a pyrimido[5,4-b]indole moiety. Key structural elements include:

  • Cyclohepta[b]thiophene backbone: A seven-membered ring system fused with a thiophene, providing conformational flexibility and π-electron density for intermolecular interactions .
  • Ethyl carboxylate group: A common pharmacophore in medicinal chemistry, improving solubility and serving as a synthetic handle for further derivatization .

This compound is hypothesized to exhibit pharmacological properties, such as enzyme inhibition or antimicrobial activity, based on structural analogs reported in the literature .

Properties

IUPAC Name

ethyl 2-[[2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5S2/c1-3-40-30(38)25-21-13-5-4-6-15-23(21)42-28(25)33-24(36)17-41-31-34-26-20-12-7-8-14-22(20)32-27(26)29(37)35(31)18-10-9-11-19(16-18)39-2/h7-12,14,16,32H,3-6,13,15,17H2,1-2H3,(H,33,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBRJMZRXBJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include condensation reactions, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds with similar structural motifs have shown significant anticancer properties. For instance, derivatives of pyrimidoindoles have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the indole and pyrimidine moieties may enhance the interaction with biological targets involved in cancer progression .

2. Antimicrobial Properties

Compounds containing thieno[3,2-d]pyrimidine structures have demonstrated antimicrobial activity against a range of pathogens. Studies have shown that such compounds exhibit efficacy against both Gram-positive and Gram-negative bacteria. The sulfanyl group may contribute to the antimicrobial mechanism by disrupting microbial cell membranes or inhibiting essential enzymes .

3. Neuroprotective Effects

Certain derivatives of the pyrimidine family have been explored for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neurotransmitter systems makes these compounds promising candidates for further development in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in Pharmaceutical Research evaluated a series of pyrimidoindole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with modifications similar to ethyl 2-(2-{...}) exhibited IC50 values significantly lower than existing chemotherapeutics, suggesting a potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation reported in Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound resembling ethyl 2-(2-{...}) showed promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural Analogues with Cyclohepta[b]Thiophene Cores
Compound Name / ID Key Structural Differences Biological Activity / Applications Reference
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (EACHT) Lacks pyrimidoindole and sulfanylacetamido groups; simpler amino substituent. Building block for antifungal and anti-inflammatory agents .
Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (VIg) Piperazine-acetamido substituent instead of pyrimidoindole-sulfanyl group. Acetylcholinesterase inhibitor (IC₅₀ = 0.8 µM) .
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Benzo[b]thiophene core (smaller ring) with hydroxyphenyl substituent. Synthetic intermediate; no reported bioactivity .

Key Observations :

  • Piperazine-containing analogs (e.g., VIg) show strong acetylcholinesterase inhibition, suggesting that the target compound’s pyrimidoindole group could modulate similar or distinct enzyme interactions .
Bioactive Cyclohepta[b]Indole Derivatives
Compound Name / ID Key Structural Differences Biological Activity Reference
Pyrimidocyclohepta[b]indoles with chloro substituents Chloro substituent on cyclohepta[b]indole core; lacks thiophene and ethyl carboxylate. Antimycobacterial activity against M. tuberculosis H37Rv (MIC = 3.12 µg/mL) .
Ambiguine alkaloids (natural products) Cyclohepta[b]indole core with prenyl and hydroxyl groups. Antibacterial and antifungal activities .

Key Observations :

  • Chloro-substituted cyclohepta[b]indoles exhibit potent antimycobacterial activity, whereas the target compound’s methoxyphenyl group may favor different pharmacokinetic profiles (e.g., improved metabolic stability) .
Physicochemical and Pharmacokinetic Properties
Property Target Compound EACHT VIg Chloro-substituted cyclohepta[b]indole
Molecular Weight ~650 g/mol (estimated) 281 g/mol 455 g/mol ~350 g/mol
LogP (Predicted) ~3.5 (moderately lipophilic) 2.1 2.8 2.9
Solubility Low in water (carboxylate may improve solubility) Moderate (ethyl carboxylate) Low (piperazine group) Very low
Metabolic Stability High (methoxy group resists oxidation) Moderate Low (piperazine susceptible to CYP) Moderate

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity may limit bioavailability compared to EACHT but could enhance membrane penetration for intracellular targets .
  • The methoxy group may confer metabolic stability over chloro or hydroxyl substituents .

Biological Activity

Ethyl 2-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 1040631-97-7) is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A pyrimidoindole core
  • A methoxyphenyl group
  • A sulfanyl-acetamide linkage

These structural components contribute to its distinctive chemical properties and reactivity.

Molecular Characteristics

PropertyValue
Molecular FormulaC25H25N3O3S2
Molecular Weight479.6 g/mol
CAS Number1040631-97-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the pyrimidoindole core through cyclization reactions with appropriate precursors. Subsequent steps introduce the methoxyphenyl group and the sulfanyl-acetamide linkage via substitution and coupling reactions under controlled conditions.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of related compounds. For instance, compounds featuring similar structures have demonstrated significant activity against a variety of microorganisms:

  • Bacterial Activity :
    • Effective against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, and Klebsiella pneumoniae.
    • Compounds with similar sulfanyl-acetamide linkages have shown promising antibacterial effects in laboratory settings .
  • Fungal Activity :
    • Demonstrated antifungal properties against Aspergillus flavus, Candida albicans, and other pathogenic fungi .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that derivatives of pyrimidoindole structures exhibit cytotoxic effects on various cancer cell lines. For example:

  • Compounds derived from similar frameworks have shown IC50 values in the low micromolar range against breast cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with specific enzymes or receptors.
  • Modulation of signaling pathways relevant to microbial resistance or cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy : In a study assessing a series of related compounds for antibacterial activity, several derivatives exhibited significant inhibition against various bacterial strains at concentrations as low as 10 µg/mL .
  • Cytotoxicity Assays : A recent investigation into similar compounds revealed that those containing the pyrimidoindole core had IC50 values ranging from 1.8 to 5 µM against MCF-7 breast cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing the target compound, and what are the critical intermediates?

The compound can be synthesized via a multi-step approach:

  • Step 1: Construct the pyrimido[5,4-b]indole core by condensing 3-methoxyphenyl-substituted precursors under acidic conditions.
  • Step 2: Introduce the sulfanylacetamido group via nucleophilic substitution, using thioglycolic acid derivatives (e.g., thioacetic acid) .
  • Step 3: Couple the cyclohepta[b]thiophene fragment using a carbodiimide-mediated amidation reaction, as described for analogous thiophene-carboxylate systems .
  • Key intermediates: Ethyl 2-amino-cyclohepta[b]thiophene-3-carboxylate and 3-(3-methoxyphenyl)-4-oxo-pyrimidoindole-2-thiol.
  • Purification: Recrystallization in ethanol or methanol (≥95% purity) is recommended .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • 1H/13C NMR: Assign peaks for the methoxyphenyl (δ 3.8–4.0 ppm), cycloheptathiophene protons (δ 1.2–2.5 ppm), and carbonyl groups (δ 165–175 ppm) .
  • IR Spectroscopy: Confirm the presence of C=O (1700–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate the molecular ion peak (e.g., [M+H]+) with ≤3 ppm error .

Q. What safety precautions are essential during handling and storage?

  • Hazards: Skin/eye irritation (Category 2), respiratory sensitization (Category 3) .
  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Storage: Inert atmosphere (N2/Ar) at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can computational modeling predict non-covalent interactions influencing the compound’s reactivity?

  • Methods: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze π-π stacking between the pyrimidoindole and thiophene moieties, and hydrogen bonding at the acetamido group .
  • Software: Gaussian or ORCA for energy minimization; VMD for visualizing supramolecular interactions .
  • Validation: Compare computed NMR/IR spectra with experimental data to refine models .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Case Example: If NMR peaks for the cycloheptathiophene ring are split unexpectedly:
  • Verify purity via HPLC (C18 column, acetonitrile/water gradient).
  • Consider dynamic effects: Variable-temperature NMR (VT-NMR) to assess conformational flexibility .
  • Alternative techniques: X-ray crystallography (if crystals are obtainable) to resolve ambiguity .

Q. What strategies optimize synthetic yield when intermediates are unstable?

  • Instability Source: The sulfanylacetamido group may hydrolyze under basic conditions.
  • Mitigation:
  • Use anhydrous solvents (e.g., THF, DMF) and conduct reactions under N2.
  • Add stabilizers like hydroquinone (0.1% w/w) to prevent oxidation .
  • Monitor reaction progress in real-time via inline FTIR or LC-MS .

Q. How can in vitro bioactivity assays be designed to evaluate the compound’s therapeutic potential?

  • Target Selection: Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs .
  • Assay Protocol:
  • Antioxidant Activity: DPPH radical scavenging assay (IC50 determination) .
  • Anti-inflammatory Testing: LPS-induced TNF-α suppression in RAW 264.7 macrophages .
    • Controls: Include reference compounds (e.g., ascorbic acid for antioxidants) and validate with triplicate runs.

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
LogP (XlogP)4.2Calculated
Topological Polar Surface Area120 ŲPubChem
Hydrogen Bond Acceptors8PubChem

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature60–70°C (amide coupling)Maximizes coupling efficiency
CatalystDCC/HOBt (1:1 molar ratio)Reduces racemization
SolventDry DMFEnhances solubility

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